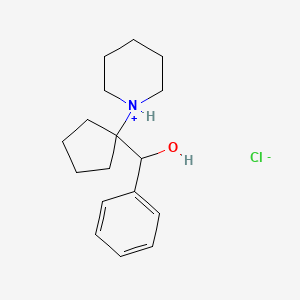
phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride is a complex organic compound that features a piperidine ring, a phenyl group, and a cyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride typically involves multiple steps, including the formation of the piperidine ring, the attachment of the phenyl group, and the incorporation of the cyclopentyl group. One common method involves the use of nucleophilic aromatic substitution reactions, where a nucleophile displaces a leaving group on an aromatic ring . Additionally, radical cyclization methods can be employed to form the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride can be compared with other piperidine derivatives and phenyl-containing compounds:
Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities but differ in their functional groups and applications.
Phenyl-Containing Compounds: Benzyl alcohol, benzyl chloride, and other phenyl-substituted compounds have similar aromatic properties but vary in their reactivity and uses.
This compound’s unique combination of a piperidine ring, phenyl group, and cyclopentyl group distinguishes it from other similar compounds, providing specific advantages in certain applications.
Properties
CAS No. |
100427-78-9 |
|---|---|
Molecular Formula |
C17H26ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
phenyl-(1-piperidin-1-ium-1-ylcyclopentyl)methanol;chloride |
InChI |
InChI=1S/C17H25NO.ClH/c19-16(15-9-3-1-4-10-15)17(11-5-6-12-17)18-13-7-2-8-14-18;/h1,3-4,9-10,16,19H,2,5-8,11-14H2;1H |
InChI Key |
GJNZTVHEBORIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)C2(CCCC2)C(C3=CC=CC=C3)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















